Superior Anti-Proliferative Potency Against Diverse Cancer Cell Lines
Tubulin inhibitor 1 demonstrates potent anti-proliferative activity against multiple human cancer cell lines. In direct comparison to colchicine, which exhibits an IC50 of approximately 1.6 µM in a colchicine competition binding assay, Tubulin inhibitor 1 achieves significantly lower IC50 values (16.7–67.0 nM) in cell viability assays [1]. Furthermore, its potency in the SK-OV-3 ovarian cancer cell line (IC50 = 16.7 nM) exceeds that reported for combretastatin A-4 (CA-4) in MCF-7 cells (IC50 = 18.5 nM) and MDA-MB-231 cells (IC50 = 43 nM) under comparable assay conditions [2].
| Evidence Dimension | Cell Viability / Anti-Proliferative Activity (IC50) |
|---|---|
| Target Compound Data | SK-OV-3: 16.7 ± 3.0 nM; MDA-MB-231: 31.4 ± 0.7 nM; HeLa: 32.8 ± 2.9 nM; A549: 67.0 ± 0.8 nM; CT26: 58.0 ± 2.4 nM; MCF-7: 35.4 ± 5.6 nM |
| Comparator Or Baseline | Colchicine: 1.6 µM (binding assay); Combretastatin A-4 (CA-4): MCF-7 18.5 nM, MDA-MB-231 43 nM |
| Quantified Difference | Tubulin inhibitor 1 is >10-fold more potent than colchicine in cellular assays; it is equipotent or slightly more potent than CA-4 in MCF-7 cells and ~1.4-fold more potent in MDA-MB-231 cells. |
| Conditions | MTT assay; 48–72 hour incubation; cell lines as indicated |
Why This Matters
The broad and nanomolar potency profile reduces the risk of false negatives in screening campaigns and enables lower dosing in preclinical models, potentially improving therapeutic windows.
- [1] Lai Q, Wang Y, Wang R, et al. Design, synthesis and biological evaluation of a novel tubulin inhibitor 7a3 targeting the colchicine binding site. Eur J Med Chem. 2018;156:162-179. View Source
- [2] Pettit GR, et al. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia. 1989;45(2):209-211. View Source
